4-{2-cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate
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Overview
Description
4-{2-cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyano group, a fluorophenyl group, and a naphthalene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the reaction of 2-ethoxyphenol with an appropriate halogenating agent to introduce a halogen substituent.
Coupling with Naphthalene Carboxylate: The halogenated ethoxyphenyl intermediate is then coupled with naphthalene-1-carboxylic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Cyano Group: The resulting product undergoes a nucleophilic substitution reaction with a cyanating agent to introduce the cyano group.
Formation of the Fluorophenyl Carbamoyl Group: Finally, the compound is reacted with 4-fluoroaniline and a suitable coupling reagent to form the fluorophenyl carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{2-cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives resulting from the reduction of the cyano group.
Substitution: Substituted derivatives with different functional groups replacing the original cyano or fluorophenyl groups.
Scientific Research Applications
4-{2-cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving aberrant cell signaling pathways.
Industry: The compound’s chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{2-cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and fluorophenyl group play crucial roles in the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-cyano-2-[(4-chlorophenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate
- 4-{2-cyano-2-[(4-bromophenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate
- 4-{2-cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate
Uniqueness
The uniqueness of 4-{2-cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate lies in the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances the compound’s binding affinity to specific molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21FN2O4/c1-2-35-27-17-19(16-21(18-31)28(33)32-23-13-11-22(30)12-14-23)10-15-26(27)36-29(34)25-9-5-7-20-6-3-4-8-24(20)25/h3-17H,2H2,1H3,(H,32,33)/b21-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZDISJKKRNKQX-LTGZKZEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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